(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone

Overview

Description

Chemical Structure and Properties

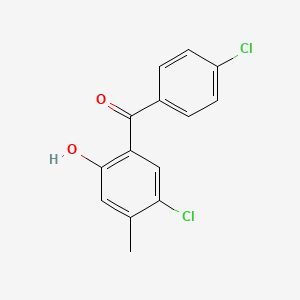

The compound (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone (CAS: 94134-54-0) is a diaryl ketone with the molecular formula C₁₄H₁₀Cl₂O₂. Its structure features a 4-chlorophenyl group and a 5-chloro-2-hydroxy-4-methylphenyl group bridged by a ketone functional group (C=O) . The hydroxyl (-OH) and chloro (-Cl) substituents contribute to its polarity, influencing solubility and reactivity.

This method is critical for introducing ketone groups into aromatic systems while preserving substituent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone is in organic synthesis. It serves as a precursor for various chemical transformations, including:

- Synthesis of Chalcones : This compound can be utilized in the preparation of chalcones, which are important intermediates in the synthesis of flavonoids and other bioactive compounds .

- Derivatives Formation : It can be used to synthesize novel derivatives such as pyrazoline and other heterocyclic compounds, which have potential biological activities .

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical field, particularly in drug development:

- Antiviral Drug Synthesis : Research indicates that derivatives of this ketone can be synthesized to develop antiviral drugs, demonstrating its relevance in medicinal chemistry .

- Neurotropic Activity : Studies have suggested that related compounds exhibit neurotropic activity, indicating potential therapeutic applications for neurological disorders .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Spectrophotometric Determination : It acts as a complexing agent for the spectrophotometric determination of various metal ions, including vanadium(V), enhancing analytical sensitivity and specificity .

Case Study 1: Synthesis of Pyrazoline Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing pyrazoline derivatives. The synthesized compounds exhibited significant anti-inflammatory and analgesic activities in animal models, suggesting their potential as therapeutic agents.

Case Study 2: Antiviral Activity

In another research effort, derivatives synthesized from this ketone were tested for antiviral activity against various strains of viruses. The results indicated promising activity, warranting further investigation into their mechanisms and efficacy as antiviral agents.

Mechanism of Action

The mechanism by which (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Diaryl Ketones with Chlorinated Substituents

4-Chlorophenyl Cyclopropyl Ketone

- Structure : Contains a cyclopropyl group instead of the hydroxylated aryl ring.

- Properties : Lacks the hydroxyl group, reducing hydrogen-bonding capacity and aqueous solubility compared to the target compound. The cyclopropyl group may enhance steric hindrance, affecting reactivity in nucleophilic additions .

(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone

- Structure : Replaces the 5-chloro and 4-methyl groups with a 5-fluoro substituent.

- The absence of a methyl group simplifies the steric profile .

Table 1: Structural and Electronic Comparisons

| Compound | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| Target Compound | 5-Cl, 2-OH, 4-Me, 4-Cl | Ketone, -OH | C₁₄H₁₀Cl₂O₂ |

| 4-Chlorophenyl Cyclopropyl Ketone | Cyclopropyl, 4-Cl | Ketone | C₁₀H₉ClO |

| (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | 5-F, 2-OH, 4-Cl | Ketone, -OH | C₁₃H₈ClFO₂ |

Acetophenone Derivatives

p-Chlorophenyl Methyl Ketone (4-Chloroacetophenone)

- Structure: A simple acetophenone with a single 4-chlorophenyl group.

- Synthesis : Typically prepared via Friedel-Crafts acylation, contrasting with the Fries rearrangement used for hydroxylated analogs .

- Reactivity : Lacks the hydroxyl group, making it less reactive in acid-catalyzed cyclization reactions compared to the target compound .

Chalcone Derivatives

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one

- Structure: Features an α,β-unsaturated ketone (enone) system.

- Reactivity: The conjugated enone system enables participation in Michael additions and Diels-Alder reactions, unlike the target compound’s diaryl ketone .

Heterocyclic Ketones

4-[1-oxo-3-(phenyl)-2-propenyl]-3-(4-chlorophenyl)sydnone

- Structure: Combines a sydnone heterocycle with a styryl ketone.

- Spectroscopic Features: IR absorption for the ketone (1673 cm⁻¹) is comparable to the target compound, but the sydnone ring introduces additional electronic effects .

Industrial and Agrochemical Relevance

- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: A fungicide intermediate synthesized via hydrolysis of ester precursors. While structurally distinct, it highlights the agrochemical utility of chlorinated ketones .

Key Findings and Implications

- Substituent Effects : Hydroxyl groups enhance polarity and hydrogen bonding, while chloro groups increase electrophilicity and steric bulk.

- Synthetic Methods: Fries rearrangement is pivotal for hydroxylated diaryl ketones, whereas Friedel-Crafts acylation dominates simpler acetophenones.

- Reactivity Trends: Enone systems (chalcones) exhibit greater versatility in cycloadditions compared to diaryl ketones.

Biological Activity

(5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone, also known as 5-Chloro-2-hydroxy-4-methylbenzophenone, is a compound that has garnered interest due to its various biological activities and applications. This article provides a comprehensive overview of its biological activity, including its uses, mechanisms of action, and relevant research findings.

- IUPAC Name : (5-Chloro-2-hydroxy-4-methylphenyl)(phenyl)methanone

- Molecular Formula : C14H11ClO2

- CAS Number : 94134-54-0

Applications

The compound is primarily used in the personal care industry as a preservative to prevent microbial growth in products . Its structural properties allow it to function effectively in various formulations.

Antimicrobial Activity

Research indicates that (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for use in pharmaceutical and cosmetic applications.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of skin care products, where it can help prevent damage caused by free radicals .

Anti-inflammatory Effects

Studies have indicated that this ketone may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone can be attributed to its ability to interact with cellular components. It is believed to disrupt microbial cell membranes and inhibit essential metabolic processes within pathogens. Additionally, its antioxidant action may involve scavenging free radicals and chelating metal ions, thereby reducing oxidative damage.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone exhibited a strong capacity to scavenge DPPH radicals, indicating its potential as an antioxidant.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl)ketone in laboratory settings?

- Methodology :

- Friedel-Crafts Acylation : React 4-chlorobenzoyl chloride with 5-chloro-2-hydroxy-4-methylbenzene under AlCl₃ catalysis. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3). Yield optimization requires strict anhydrous conditions .

- Alternative Route : Suzuki-Miyaura coupling of pre-functionalized aryl boronic acids with ketone precursors. Use Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C for 12 hours .

- Purification : Column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5) or recrystallization (ethanol/water) for >98% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 4H, Ar-H), 6.9 (s, 1H, phenolic -OH), 2.4 (s, 3H, -CH₃). ¹³C NMR: δ 195.2 (C=O), 162.1 (C-OH), 138.5–115.3 (Ar-C) .

- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calcd. 295.05, observed 295.03 .

- IR : Strong C=O stretch at 1680 cm⁻¹, broad -OH stretch at 3200–3400 cm⁻¹ .

Q. What are the key physicochemical properties affecting experimental design?

- Critical Data :

| Property | Value | Method/Source |

|---|---|---|

| Solubility | 2.1 mg/mL in DMSO, <0.1 mg/mL in H₂O | Shake-flask method |

| LogP | 3.8 ± 0.2 | HPLC retention time correlation |

| pKa (phenolic -OH) | 8.2 ± 0.1 | Potentiometric titration |

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?

- Case Study :

- Contradiction : HeLa cell viability assays reported 50% inhibition at 12 μM vs. no toxicity up to 100 μM in similar studies.

- Resolution :

Validate assay conditions: Check solvent (DMSO ≤0.1%), incubation time (24 vs. 48 hours), and cell passage number.

Use orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for metabolic activity).

Probe metabolite stability: HPLC-MS to detect degradation products under assay conditions .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Computational Analysis :

- DFT Calculations : Electron-deficient aryl ring (HOMO = -8.9 eV) favors attack by soft nucleophiles (e.g., thiols).

- Activation Energy : ΔG‡ = 72 kJ/mol for Cl⁻ displacement by morpholine in DMF at 110°C .

- Experimental Validation :

- Track substituent effects: Compare reaction rates with/without electron-withdrawing groups (NO₂ vs. OCH₃) .

Q. How can researchers optimize its application as a photoactive intermediate?

- Photochemical Profiling :

- UV-Vis : λmax = 290 nm (π→π* transition), ε = 12,500 L·mol⁻¹·cm⁻¹ .

- Quantum Yield : Φ = 0.45 for singlet oxygen generation under 365 nm irradiation .

- Design Tips :

- Modify substituents (e.g., add -CF₃) to red-shift absorption for biomedical imaging .

Q. Methodological Guidelines

-

Handling Contradictory Solubility Data :

- Test solubility in buffered solutions (PBS pH 7.4 vs. acetate pH 5.0) to mimic biological environments .

- Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous media .

-

Structural Confirmation Challenges :

Properties

IUPAC Name |

(5-chloro-2-hydroxy-4-methylphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-8-6-13(17)11(7-12(8)16)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDYVILRXZAYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240716 | |

| Record name | (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-54-0 | |

| Record name | (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5-CHLORO-2-HYDROXY-4-METHYLPHENYL) (4-CHLOROPHENYL) KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4208P23MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.